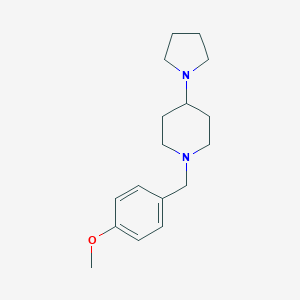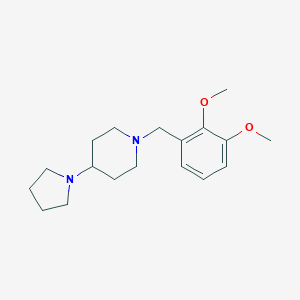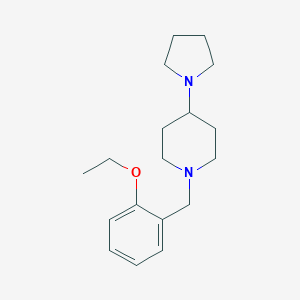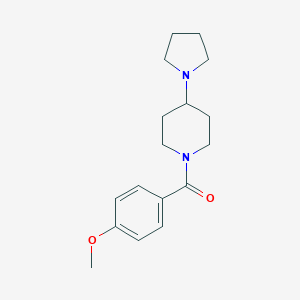
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-33779, is a small molecule inhibitor of the transcription factor nuclear factor kappa B (NF-κB). NF-κB is a key regulator of inflammation, immune response, and cell survival, and its dysregulation has been implicated in a variety of diseases, including cancer, inflammatory disorders, and autoimmune diseases. CEP-33779 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Wirkmechanismus
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the activity of NF-κB by binding to the subunit p65 and preventing its translocation to the nucleus, where it regulates the expression of genes involved in inflammation, immune response, and cell survival. By inhibiting NF-κB, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one reduces the production of pro-inflammatory cytokines, chemokines, and adhesion molecules, and enhances the activity of immune cells such as T cells and natural killer cells.
Biochemical and Physiological Effects:
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis and metastasis, and enhance the immune response against tumors. In inflammatory disorders, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce the infiltration of immune cells into inflamed tissues, inhibit the production of inflammatory mediators, and promote tissue repair. In autoimmune diseases, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activation of autoreactive T and B cells, reduce the production of autoantibodies, and promote the activity of regulatory T cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility and stability. It has been extensively studied in preclinical models and has shown promising results as a potential therapeutic agent for cancer, inflammatory disorders, and autoimmune diseases. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and there may be off-target effects that could affect the interpretation of results. In addition, its efficacy and safety in humans have not been fully established, and further studies are needed to determine its potential for clinical use.
Zukünftige Richtungen
There are several future directions for research on 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of more potent and selective inhibitors of NF-κB that could have improved efficacy and safety profiles. Another area of interest is the identification of biomarkers that could predict response to 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one and guide patient selection for clinical trials. Additionally, further studies are needed to elucidate the mechanism of action of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one and its potential for combination therapy with other agents. Overall, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one represents a promising avenue for the development of novel therapies for cancer, inflammatory disorders, and autoimmune diseases.
Synthesemethoden
The synthesis of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been described in several publications. One method involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 5-(3,4-dimethoxyphenyl)-1,3-dioxane-4,6-dione. This intermediate is then reacted with 4-methoxybenzoyl chloride and 2-hydroxyethylamine to form 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one.
Wissenschaftliche Forschungsanwendungen
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been studied extensively in preclinical models of cancer, inflammatory disorders, and autoimmune diseases. In cancer, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, and colon cancer cells. It has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy. In inflammatory disorders, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce inflammation and tissue damage in models of rheumatoid arthritis, inflammatory bowel disease, and psoriasis. In autoimmune diseases, 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the production of autoantibodies and reduce disease severity in models of lupus and multiple sclerosis.
Eigenschaften
Produktname |
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C22H23NO7 |
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
(4E)-5-(3,4-dimethoxyphenyl)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H23NO7/c1-28-15-7-4-13(5-8-15)20(25)18-19(23(10-11-24)22(27)21(18)26)14-6-9-16(29-2)17(12-14)30-3/h4-9,12,19,24-25H,10-11H2,1-3H3/b20-18+ |
InChI-Schlüssel |
CLNQAVONTQMAAY-CZIZESTLSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCO)C3=CC(=C(C=C3)OC)OC)/O |
SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC(=C(C=C3)OC)OC)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC(=C(C=C3)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B246957.png)





![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)
![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B246968.png)





